
1-Methyl-3-(1H-1,2,3-triazol-4-YL)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(1H-1,2,3-triazol-4-YL)-1H-pyrazol-5-amine is a heterocyclic compound that contains both a triazole and a pyrazole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(1H-1,2,3-triazol-4-YL)-1H-pyrazol-5-amine can be synthesized via a multi-step process involving the formation of the triazole and pyrazole rings. One common method involves the use of “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne . The reaction is typically carried out in the presence of a copper(I) catalyst under mild conditions, often in an aqueous medium .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3-(1H-1,2,3-triazol-4-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole and pyrazole rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives of the triazole and pyrazole rings.
Reduction: Aminated derivatives.
Substitution: Various substituted triazole and pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(1H-1,2,3-triazol-4-YL)-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Industry: Utilized in the development of new materials, such as dyes and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(1H-1,2,3-triazol-4-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes regulated by this enzyme . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-1,2,3-triazole: Shares the triazole ring but lacks the pyrazole moiety.
3-(1H-1,2,3-triazol-4-YL)-1H-pyrazole: Similar structure but without the methyl group on the pyrazole ring.
1-Methyl-3-(1H-1,2,3-triazol-4-YL)-1H-pyrazole: Similar but lacks the amine group.
Uniqueness: 1-Methyl-3-(1H-1,2,3-triazol-4-YL)-1H-pyrazol-5-amine is unique due to the presence of both the triazole and pyrazole rings, as well as the specific substitution pattern.
Eigenschaften
Molekularformel |
C6H8N6 |
|---|---|
Molekulargewicht |
164.17 g/mol |
IUPAC-Name |
2-methyl-5-(2H-triazol-4-yl)pyrazol-3-amine |
InChI |
InChI=1S/C6H8N6/c1-12-6(7)2-4(10-12)5-3-8-11-9-5/h2-3H,7H2,1H3,(H,8,9,11) |
InChI-Schlüssel |
LNQHCJOFGUXKSH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)C2=NNN=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



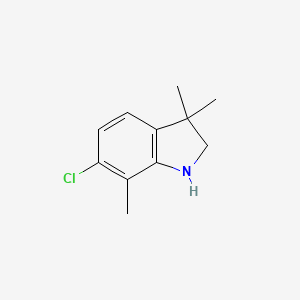
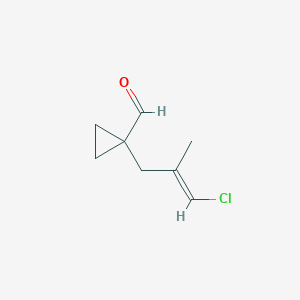
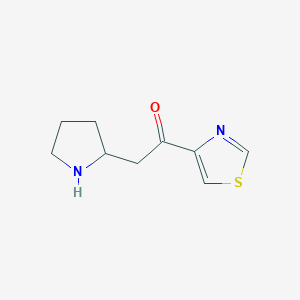
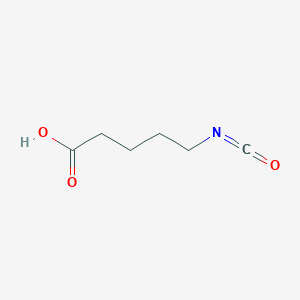

![3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B15272541.png)
![1-[2-(Dimethylamino)ethyl]-2-hydroxy-1-methylguanidine](/img/structure/B15272547.png)


![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-methoxyethyl)amine](/img/structure/B15272555.png)
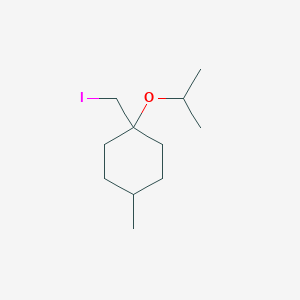
![3-[(2-Bromocyclopentyl)oxy]oxetane](/img/structure/B15272599.png)

